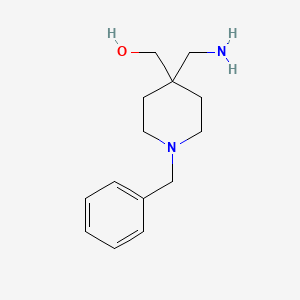

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

描述

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the piperidine ring, which is further substituted with a benzyl group and a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

The structural features of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol allow it to interact with various biological targets, making it a versatile compound for research and development.

Pharmaceutical Applications

This compound is explored for its potential therapeutic effects, particularly in the following areas:

- Neurological Disorders : The compound shows promise as a modulator of nicotinic acetylcholine receptors, which are crucial in neurotransmission. Research indicates that it may enhance acetylcholine responses, potentially aiding in the treatment of conditions like Alzheimer's disease and schizophrenia .

- Antiviral Properties : Studies have highlighted its ability to inhibit viral replication, particularly in the context of Hepatitis C virus NS5B polymerase, suggesting its potential use in antiviral drug development .

Agrochemical Applications

The compound is also being investigated for its role in agricultural science:

- Pesticide Development : Its structural characteristics allow for the synthesis of derivatives that can act as effective pesticides. Research indicates that compounds derived from this compound can protect crops from various pests, contributing to sustainable agricultural practices .

Table 1: Summary of Applications

Case Study 1: Neurological Modulation

In a study published in Pharmacology Reports, researchers investigated the effects of this compound on cognitive functions in animal models. The results indicated significant improvements in memory and learning tasks, which were attributed to enhanced cholinergic activity .

Case Study 2: Antiviral Activity

Research conducted by Zhang et al. demonstrated that this compound exhibited inhibitory effects on Hepatitis C virus replication in vitro. The study concluded that the compound could serve as a lead structure for developing new antiviral agents targeting similar pathways .

作用机制

The mechanism of action of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyl group can enhance lipophilicity and membrane permeability. The hydroxymethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

(4-(Aminomethyl)pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a piperidine ring.

(4-(Aminomethyl)tetrahydropyran-4-yl)methanol: Similar structure but with a tetrahydropyran ring instead of a piperidine ring.

Uniqueness

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, often referred to as a piperidine derivative, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This compound features a complex structure that includes a piperidine core, an aminomethyl group, and a benzyl moiety, which contribute to its diverse biological activities.

Structural Characteristics

The structural composition of this compound enhances its solubility and reactivity, making it a candidate for various biological applications. The presence of functional groups allows for interactions with multiple biological targets, influencing various pathways related to cognitive function and other therapeutic areas.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Cognitive Enhancement : Research has shown that this compound can enhance cognitive functions. It has been evaluated alongside Schiff bases for their antiamnesic and anticholinesterase activities, indicating potential use in treating Alzheimer’s disease and other cognitive disorders. In animal models, it significantly reversed scopolamine-induced amnesia, suggesting its efficacy in improving memory and learning capabilities .

- Anticancer Properties : The compound has been explored for its potential anticancer activity. Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. While specific data on this compound's anticancer activity is limited, its structural analogs have shown promise in cancer therapy .

The mechanism of action for this compound involves its interaction with key receptors and enzymes in the brain:

- Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning processes .

- Receptor Binding : Studies suggest that the compound may bind to various neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions. Computer-aided predictions have indicated possible interactions with serotonin and dopamine receptors.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Benzyl)piperidine | Benzyl group on piperidine | Known for stimulant effects |

| 4-Aminobenzylpiperidine | Amino group on benzyl-piperidine | Potential antidepressant activity |

| 1-(2-Hydroxyethyl)piperidine | Hydroxyethyl substitution on piperidine | Enhanced solubility and bioavailability |

This comparison highlights that while these compounds share structural elements with this compound, the specific combination of functional groups may confer distinct pharmacological properties.

Case Studies

Several studies illustrate the biological activity of this compound:

- Cognitive Function Improvement : In a study involving an elevated plus maze model, the compound demonstrated significant improvements in learning and memory retention compared to control groups treated with scopolamine.

- Anticancer Research : While direct studies on this specific compound are sparse, analogs have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and receptor modulation .

属性

IUPAC Name |

[4-(aminomethyl)-1-benzylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQLLESNZAWFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620141 | |

| Record name | [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162686-54-6 | |

| Record name | 4-(Aminomethyl)-1-(phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162686-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。